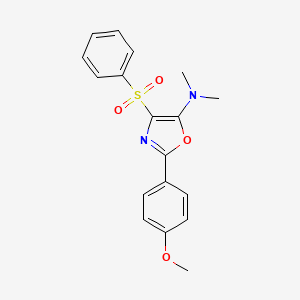

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Description

This compound (CAS: 862793-11-1, C₁₅H₁₄N₂O₄S, MW: 318.35 g/mol) is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a 4-methoxyphenyl substituent at position 2, and a dimethylamine group at position 3.

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20(2)18-17(25(21,22)15-7-5-4-6-8-15)19-16(24-18)13-9-11-14(23-3)12-10-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTFSOYHFVNTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Structure

The molecular formula of BMO is , with a molecular weight of approximately 334.39 g/mol. The structure features a benzenesulfonyl group, a methoxyphenyl moiety, and an oxazole ring, which contribute to its biological activity.

BMO has been studied for its potential as an anti-cancer agent. Preliminary research indicates that it may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. The oxazole ring is believed to play a critical role in binding to the target proteins, thereby modulating their activity.

Anticancer Activity

Recent studies have demonstrated that BMO exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Table 1: Cytotoxicity of BMO on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Caspase activation |

| HeLa | 18 | Inhibition of cell migration |

Anti-inflammatory Properties

In addition to its anticancer effects, BMO has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a controlled study, macrophages treated with BMO exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This finding highlights BMO's potential as a therapeutic agent for conditions characterized by excessive inflammation.

Absorption and Distribution

BMO demonstrates favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. Studies using animal models suggest that it reaches peak plasma concentrations within 1-2 hours post-administration.

Toxicological Profile

Toxicological assessments have indicated that BMO has a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and safety in humans.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Core

Table 1: Substituent Comparison

Key Observations :

Sulfonyl Group Modifications

Table 2: Sulfonyl Group Variations

Key Observations :

Amine Group Modifications

Table 3: Amine Substituent Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.